Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Alzheimer's disease BACE-1 inhibition medicinal chemistry

6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886128-03-6) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, functionalized with a 6-bromo substituent and a piperazine-1-carbonyl linker bearing a 5-chloro-2-methylphenyl group. Its molecular formula is C21H18BrClN2O3 (exact mass ~460.02 g/mol), and it is primarily cataloged as a research-grade chemical building block.

Molecular Formula C21H18BrClN2O3
Molecular Weight 461.74
CAS No. 886128-03-6
Cat. No. B2771656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
CAS886128-03-6
Molecular FormulaC21H18BrClN2O3
Molecular Weight461.74
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C21H18BrClN2O3/c1-13-2-4-16(23)12-18(13)24-6-8-25(9-7-24)20(26)17-11-14-10-15(22)3-5-19(14)28-21(17)27/h2-5,10-12H,6-9H2,1H3
InChIKeyYONVBBQJLVTYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886128-03-6): Chemical Class and Baseline Characteristics for Sourcing Decisions


6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886128-03-6) is a synthetic small molecule belonging to the chromen-2-one (coumarin) class, functionalized with a 6-bromo substituent and a piperazine-1-carbonyl linker bearing a 5-chloro-2-methylphenyl group [1]. Its molecular formula is C21H18BrClN2O3 (exact mass ~460.02 g/mol), and it is primarily cataloged as a research-grade chemical building block [1]. The compound is structurally part of the broader phenyl-piperazine–coumarin hybrid scaffold, which has been explored in medicinal chemistry contexts including β-secretase (BACE-1) inhibition [2]. However, comprehensive publicly available bioactivity data specific to this exact compound remain absent from primary research literature and authoritative databases [3].

Why Generic Substitution of 6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one Is Not Trivial


Within the aryl-piperazine–coumarin chemical space, simple substitution of the 5-chloro-2-methylphenyl substituent or the 6-bromo motif cannot be assumed to yield equivalent biological performance. For example, benchmark data from the Garino et al. (2006) phenyl-piperazine–coumarin series demonstrate that replacing an N-Boc group with NH·TFA or N-benzyl can alter BACE-1 IC50 values by less than 2-fold, while changing the heterocyclic core from coumarin to chromene can shift potency by an order of magnitude (IC50 range: 0.093 μM to >5 μM) [1]. These sharp structure–activity relationships confirm that apparently minor modifications at the piperazine N(4)-position or the heterocycle significantly impact target engagement. Consequently, a user requiring the exact 5-chloro-2-methylphenyl-phenylpiperazine–6-bromocoumarin architecture for a specific interaction fingerprint or as a registered synthetic intermediate cannot confidently replace it with a close analog without direct comparative data [1].

Quantitative Differentiation Evidence for 6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 886128-03-6)


Class-Scaffold BACE-1 Inhibitory Potency Range Establishes Coumarin-Piperazine Core Viability

While direct BACE-1 inhibition data for CAS 886128-03-6 are not published, the closest class-level evidence from Garino et al. (2006) shows that 6-bromo-coumarin–piperazine amides with varied N-substituents achieve BACE-1 FRET IC50 values spanning 0.093–5 μM, implying that the 6-bromocoumarin scaffold can support sub-micromolar activity when properly substituted [1]. The most potent coumarinyl compound (8a, IC50 = 0.093 μM) is approximately 18-fold more active than its direct naphthyl analog 3a (IC50 = 1.7 μM) in the same assay [1]. This level of core-dependent potency differentiation suggests that the 6-bromocoumarin–piperazine architecture of CAS 886128-03-6 differentiates it from naphthyl-piperazine analogs, although the quantitative contribution of the 5-chloro-2-methylphenyl group relative to other substituents remains uncharacterized [1].

Alzheimer's disease BACE-1 inhibition medicinal chemistry

Structural Uniqueness: The 5-Chloro-2-Methylphenyl Substituent as a Differentiating Pharmacophoric Element

In the Garino et al. (2006) coumarin–piperazine series, all reported compounds carry either N-Boc, N-benzyl, NH·TFA, or 2-thiophenesulfonyl groups at the piperazine N(4)-position; none bear a 5-chloro-2-methylphenyl substituent as in CAS 886128-03-6 [1]. The 5-chloro-2-methylphenyl group introduces a sterically and electronically differentiated aryl moiety that is absent from the public SAR table. In related aryl-piperazine pharmacochemistry, the presence and position of chloro and methyl substituents on the phenyl ring can modulate receptor subtype selectivity (e.g., 5-HT1A, D2, σ receptors) by orders of magnitude [2]. Absent direct comparative data, the 5-chloro-2-methylphenyl substitution constitutes a structurally defined point of differentiation that may be critical for users seeking specific target-engagement profiles or for generating novel intellectual property [2].

structure-activity relationship pharmacophore piperazine substitution

6-Bromo-Coumarin vs. 7-Methoxy-Coumarin Core Substitution: A Recognized Potency Determinant in BACE-1 Inhibition

Within the Garino et al. (2006) BACE-1 data set, the 6-bromo-substituted coumarin analog 6b (N-benzyl; IC50 = 0.76 μM) and its NH·TFA derivative 6c (IC50 = 0.67 μM) are both more potent than their corresponding 7-methoxy-coumarin counterparts 7b (N-benzyl; IC50 = 5.5 μM) and 7c (NH·TFA; IC50 = 5.0 μM) [1]. This represents a 7–8 fold improvement driven by the 6-bromo substitution pattern in an otherwise identical molecular context. CAS 886128-03-6 retains this 6-bromo substitution, suggesting it may similarly benefit from the potency-enhancing effect observed for bromo- versus methoxy-substituted coumarin cores, although confirmation requires direct assay [1].

coumarin substitution BACE-1 halogen effect

Application Scenarios for 6-Bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one Based on Available Evidence


Specialized Chemical Biology Probing of Bromodomain- or BACE-1-Related Targets

The 6-bromo-coumarin–piperazine scaffold has demonstrated sub-micromolar BACE-1 engagement in FRET assays (class-best IC50 = 0.093 μM for analog 8a) [1]. Although CAS 886128-03-6 itself lacks direct BACE-1 data, its 6-bromo substitution pattern is associated with a ~7-fold potency advantage over 7-methoxy-coumarin analogs in this enzyme system [1]. Researchers investigating Alzheimer's disease-relevant β-secretase targets may use this compound as a starting point for studying the contribution of the 5-chloro-2-methylphenyl group, particularly in dose-response experiments designed to define the SAR around halogenated aryl-piperazines.

Scaffold-Hopping and Fragment-Based Drug Design Where a Novel Aryl-Piperazine Vector Is Required

The 5-chloro-2-methylphenyl substituent is not represented in the published coumarin–piperazine BACE-1 SAR table [1], making this compound structurally distinct from the N-Boc, N-benzyl, and sulfonamide analogs that dominate the literature. For medicinal chemists executing scaffold-hopping exercises or building fragment libraries, this compound provides a ready-made vector for exploring the effect of ortho-methyl chloro-phenyl groups on target affinity, selectivity, or off-target profiles, particularly in G protein-coupled receptor or ion channel contexts where aryl-piperazines are privileged scaffolds [2].

Synthetic Intermediate for Custom Coumarin–Piperazine Libraries

The presence of a 6-bromo group offers a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the carbonyl-linked piperazine provides a conjugation point for additional modifications [1]. As a building block, CAS 886128-03-6 may be preferred over less substituted analogs because it simultaneously presents a heavy-atom substitution pattern (bromo, chloro) and an elaborated arylpiperazine that can serve as a single-step intermediate in the synthesis of more complex chemotypes.

Ligand Discovery for Orphan Receptors or Underexplored Enzyme Targets

Coumarin–piperazine hybrids have demonstrated activity across a range of targets including acetylcholinesterase, carbonic anhydrase, and antimicrobial pathways [3]. For phenotypic screening or target identification campaigns, the unique combination of a 6-bromocoumarin and a chloro-methylphenyl piperazine offers a structurally differentiated probe that may reveal novel biology. The absence of published bioactivity data for this exact compound means that early adopters may generate proprietary data sets, provided they verify identity and purity through independent analytical characterization.

Quote Request

Request a Quote for 6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.